3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Description
3-[(3-Methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a heterocyclic compound featuring a fused triazolo-azepine core linked to a substituted pyrazole moiety. The pyrazole ring contains a methoxy group at position 3 and a nitro group at position 4, connected via a methyl bridge to the triazolo-azepine system.
Properties
IUPAC Name |
3-[(3-methoxy-4-nitropyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O3/c1-21-12-9(18(19)20)7-16(15-12)8-11-14-13-10-5-3-2-4-6-17(10)11/h7H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAHLKRMDWGPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CC2=NN=C3N2CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine (CAS No. 1245772-20-6) represents a novel heterocyclic structure with potential pharmacological applications. This article explores its biological activity, focusing on its anticancer properties, neuroprotective effects, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 292.29 g/mol. The compound features a complex arrangement of nitrogenous heterocycles which may contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole Analog 1 | MCF7 | 39.70 | Induction of apoptosis via caspase activation |
| Pyrazole Analog 2 | MDA-MB-231 | 0.26 | Inhibition of MEK signaling pathways |
| Compound in Question | TBD | TBD | TBD |
In vitro assays have shown that compounds with similar structures can inhibit cell proliferation by triggering apoptotic pathways through caspase activation and affecting mitogen-activated protein kinase (MAPK) signaling pathways .
Neuroprotective Effects
The pyrazole ring system has been associated with neuroprotective activities. Studies indicate that derivatives can inhibit enzymes linked to neurodegenerative diseases:
- Acetylcholinesterase Inhibition : Some pyrazole derivatives have shown potent inhibition against acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease .
| Compound | AChE IC50 (nM) |
|---|---|
| Pyrazole Analog A | 66.37 |
| Pyrazole Analog B | TBD |
This suggests that the compound may possess similar properties, warranting further investigation into its efficacy as a neuroprotective agent.
Other Therapeutic Potentials
The modulation of autonomic functions by pyrazole derivatives may also indicate cardiovascular and respiratory benefits. For example, studies have noted that certain compounds induce endothelium-dependent vascular relaxation and suppress bronchial remodeling .
Case Studies
A case study involving a closely related compound demonstrated significant anticancer activity in vivo:
- Study Overview : Mice were treated with a pyrazole analog showing an ED50 of 18.4 mg/kg for anti-tumor effects.
- Results : The compound exhibited a protection index of 9.2 against tumor growth while maintaining a manageable toxicity profile.
Scientific Research Applications
Pharmaceutical Development
The unique structural characteristics of this compound suggest potential applications in drug development, particularly in the field of antimicrobial agents and anti-inflammatory drugs . The presence of the nitro group and the pyrazole derivative indicates possible bioactivity against various pathogens.
Case Study:
A study investigated derivatives of pyrazole compounds for their antimicrobial properties. The results indicated that modifications to the pyrazole ring could enhance activity against resistant strains of bacteria, suggesting that compounds like 3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine could be promising candidates for further exploration in antibiotic development .
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is being explored due to its ability to interact with biological systems. Research has shown that similar triazole compounds exhibit fungicidal properties.
Case Study:
Research published in agricultural chemistry journals has demonstrated that triazole derivatives can inhibit fungal growth effectively. The specific compound under discussion may offer a novel approach to managing crop diseases caused by resistant fungal strains .
Material Science
The stability and reactivity of this compound make it suitable for applications in the development of new materials. Its incorporation into polymers could lead to materials with enhanced properties such as increased durability or resistance to environmental degradation.
Case Study:
A recent study focused on incorporating similar azepine structures into polymer matrices to improve thermal stability and mechanical strength. The findings suggest that such compounds can significantly enhance the properties of common polymers used in industrial applications .
Data Table: Summary of Applications
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves:
- Construction of the 1,2,4-triazolo[4,3-a]azepine ring system, a seven-membered fused heterocycle.
- Introduction of the 3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl substituent via nucleophilic substitution or alkylation.
- Multi-step reactions including condensation, cyclization, and functional group modifications.
The synthetic route is complex due to the fused ring system and the presence of sensitive functional groups such as the nitro and methoxy substituents on the pyrazole ring.
Stepwise Preparation Overview
Step 1: Formation of the Triazoloazepine Core
- The 6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepine core is typically synthesized by cyclocondensation reactions involving hydrazine derivatives and appropriate heterocyclic precursors.
- A common approach is the reaction of hydrazine or hydrazide compounds with cyclic ketones or aldehydes bearing nitrogen functionalities to form the fused triazoloazepine ring.
- Conditions often involve refluxing in ethanol or other polar solvents with catalytic acid/base to promote ring closure.
Step 3: Functional Group Transformations and Purification
- Post-coupling modifications may include oxidation or reduction steps to adjust the nitro group or methoxy substituent stability.
- Purification is achieved by crystallization, often forming stable salts or monohydrates to enhance compound stability.
- The final compound is characterized by spectral methods (NMR, IR, MS) to confirm structure and purity.
Detailed Research Findings and Protocols
While specific detailed protocols for this exact compound are scarce, analogous compounds in the triazoloazepine family provide insight into preparation methods:
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine derivative + cyclic ketone/aldehyde, EtOH, reflux, acid/base catalyst | Formation of triazoloazepine core ring system |
| 2 | Alkylation/Nucleophilic substitution | Halomethyl pyrazole derivative, base (e.g., K2CO3), polar aprotic solvent | Attachment of 3-methoxy-4-nitro-pyrazolylmethyl substituent at position 3 of azepine ring |
| 3 | Purification and salt formation | Crystallization from aqueous/organic solvents, acid/base for salt formation | Isolation of stable salt or monohydrate form, improved purity and stability |
- The alkylation step is critical and may require careful control of temperature and stoichiometry to avoid side reactions.
- The nitro group on the pyrazole ring is electron-withdrawing and can influence reactivity; mild conditions are preferred to prevent reduction or decomposition.
- The methoxy substituent is generally stable under these conditions but must be protected from strong acids or bases that could cause demethylation.
Comparative Analysis with Related Compounds
Research on related triazoloazepine and pyrazole derivatives shows:
- Multi-step syntheses often employ hydrazine-based cyclizations followed by alkylation or condensation to introduce substituents.
- The presence of nitro groups enhances biological activity but complicates synthesis due to sensitivity.
- Analogous compounds have been synthesized using one-pot or stepwise methods, balancing yield and purity.
Summary Data Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Solvents | Ethanol, DMF, DMSO, polar aprotic solvents | Choice depends on step and reagent solubility |
| Temperature | Reflux (70-100°C) for cyclization; room temp to 60°C for alkylation | Controlled to avoid decomposition |
| Catalysts/Base | Acid catalysts (HCl, acetic acid), bases (K2CO3, triethylamine) | Facilitate cyclization and nucleophilic substitution |
| Reaction Time | Several hours to overnight | Monitored by TLC or HPLC |
| Purification | Crystallization, chromatography | Salt formation improves stability |
| Yield | Variable, typically moderate (40-70%) | Dependent on reaction optimization |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for constructing the triazole-pyrazole-azepine hybrid scaffold in this compound?
- The compound’s synthesis involves modular assembly of its heterocyclic components. Key steps include:
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, as demonstrated in similar hybrids (e.g., using CuSO₄/ascorbate systems in THF/water at 50°C for 16 hours) .
- Functionalization : Introducing the methoxy-nitro-pyrazole moiety via alkylation or nucleophilic substitution. For example, coupling 3-methoxy-4-nitro-1H-pyrazole with a chloromethyl-triazoloazepine precursor under basic conditions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and HPLC for final purity validation .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- 1H/13C NMR : Assign peaks to distinguish azepine protons (δ ~2.5–3.5 ppm, multiplet), triazole (δ ~7.5–8.5 ppm), and pyrazole substituents (nitro group: deshielded signals) .
- IR spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and triazole (1600–1500 cm⁻¹) functional groups .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .
- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological screening approaches are suitable for this compound?
- Enzyme inhibition assays : Prioritize targets like 14α-demethylase (CYP51) or kinases, given the triazole’s affinity for metalloenzymes. Molecular docking (e.g., AutoDock Vina) with PDB: 3LD6 can guide target selection .
- Antimicrobial testing : Broth microdilution (CLSI guidelines) against fungal/bacterial strains, with fluconazole/ampicillin as controls .
Advanced Research Questions
Q. How can conflicting biological activity data be resolved when testing this compound across different assays?
- Dose-response validation : Replicate assays with stricter controls (e.g., ATP levels in kinase assays) to rule off-target effects .
- Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450 interactions, which may explain variability in efficacy .
- Structural analogs : Synthesize derivatives (e.g., replacing nitro with cyano groups) to isolate pharmacophore contributions .
Q. What reaction conditions optimize the coupling of the pyrazole and triazoloazepine moieties while minimizing side products?
- Solvent selection : Polar aprotic solvents (DMF or DMSO) enhance nucleophilicity of the azepine’s methylene group .
- Catalyst screening : Compare Cu(I) iodide vs. Pd(PPh₃)₄ for cross-coupling efficiency. Cu(I) systems often yield higher regioselectivity for 1,4-triazoles .
- Temperature control : Maintain 50–60°C to prevent nitro group reduction or azepine ring opening .
Q. How do steric and electronic effects influence the compound’s binding to biological targets?
- Docking simulations : Analyze binding poses in CYP51 (PDB: 3LD6) to identify clashes between the methoxy-nitro-pyrazole and heme cofactor .
- SAR studies : Modify the azepine’s saturation (e.g., 5H vs. 6,7,8,9-tetrahydro) to assess conformational flexibility. Fully saturated azepines may enhance membrane permeability .
Q. What strategies mitigate solubility challenges during in vivo studies?
- Salt formation : Prepare hydrochloride salts via HCl/ether treatment to improve aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release, as shown for related triazole hybrids .
Methodological Notes
- Synthesis Optimization : Prioritize CuAAC for triazole formation due to scalability (>60% yield in vs. 38% in alternative routes) .
- Data Contradictions : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) if spectral overlap occurs .
- Biological Targets : Focus on fungal CYP51 for antifungal studies, given the triazole’s historical role in azole drugs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
